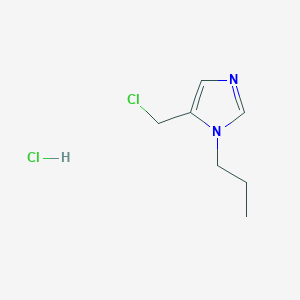

5-(chloromethyl)-1-propyl-1H-imidazole hydrochloride

Vue d'ensemble

Description

The compound "5-(chloromethyl)-1-propyl-1H-imidazole hydrochloride" is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, a facile one-step synthesis method has been developed for 5-chloro-imidazo[1,5-a]quinazoline, which is structurally related to the compound of interest, by cyclization of N-acylanthranilic acid with amino acetamide or amino-acetonitrile in the presence of POCl3 under microwave irradiation . Although this method does not directly pertain to the synthesis of "5-(chloromethyl)-1-propyl-1H-imidazole hydrochloride," it provides insight into the cyclization reactions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a chloromethyl group, which can be further functionalized. For example, the 5-chloromethyl group in related compounds has been shown to undergo displacement reactions, suggesting that the chloromethyl group in "5-(chloromethyl)-1-propyl-1H-imidazole hydrochloride" could also be reactive and amenable to further chemical modifications .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. The 1-methyl-2-chloromethyl-5-nitroimidazole, a compound with some structural similarities, reacts with tertiary nitronate anions to afford 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, following the SRN1 mechanism and base-promoted nitrous acid elimination . Additionally, 1-aryl-4-chloro-5-chloromethyl-1H-imidazoles have been shown to react with nucleophiles such as sodium azide, secondary amines, thiols, and triphenylphosphine, indicating that the chloromethyl group is a reactive site for substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(chloromethyl)-1-propyl-1H-imidazole hydrochloride" would likely include high reactivity of the chloromethyl group, as evidenced by the reactions of structurally related compounds . The presence of the propyl group may confer additional lipophilicity compared to other imidazole derivatives. The hydrochloride salt form suggests that the compound would be soluble in polar solvents and could have enhanced stability or different pharmacokinetic properties compared to its free base form.

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound is used in the synthesis of various chemical structures. For instance, it was involved in the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, prepared in a multi-step process (Kudzma & Turnbull, 1991).

- It has been utilized in the synthesis of transition metal complexes, demonstrating its role in creating diverse chemical compounds (Verma et al., 2010).

DNA Interaction and Potential Antitumor Activity

- The compound has been explored in the context of DNA interaction. Pyrrole-imidazole polyamides conjugated with 1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI) targeting human telomere repeat sequences showed potential as antitumor drugs (Sasaki et al., 2006).

Antimicrobial and Antibacterial Studies

- The compound's derivatives have been studied for their antimicrobial activities. For example, novel benzimidazole-pyrazoline hybrid molecules derived from it have shown anti-diabetic potential and α-glucosidase inhibition activity, indicating its utility in the medicinal field (Ibraheem et al., 2020).

- Its derivatives have also demonstrated potent antimicrobial activity, particularly against certain strains of bacteria (Alasmary et al., 2015).

Applications in Other Fields

- The compound has found applications in other scientific domains as well, such as corrosion inhibition studies. For example, pyrazole derivatives involving this compound were investigated for their anticorrosion activity in steel, showing significant efficiency (Ouali et al., 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

5-(chloromethyl)-1-propylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-2-3-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVSCNRYKDBICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-propyl-1H-imidazole hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037515.png)

![4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037516.png)

![4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037518.png)

![2,6-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B3037525.png)

![8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B3037526.png)

![2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B3037529.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B3037530.png)

![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)

methanone](/img/structure/B3037533.png)

![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037535.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B3037538.png)